rac Fenfluramine-d5 Hydrochloride
Description
Properties
CAS No. |
1216927-29-5 |
|---|---|
Molecular Formula |
C12H17ClF3N |
Molecular Weight |
272.751 |
IUPAC Name |
N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2; |
InChI Key |
ZXKXJHAOUFHNAS-IYSLTCQOSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
Synonyms |
N-(Ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride; N-(Ethyl-d5)-α-methyl-m-(trifluoromethyl)phenethylamine Hydrochloride; Acino-d5; Adipomin-d5; Obedrex-d5; Pesos-d5; Ponderal-d5; Pondimin-d5; Rotondin-d5; |
Origin of Product |
United States |
Rac Fenfluramine D5 Hydrochloride: a Specialized Research Tool
Structural and Isotopic Characterization of rac Fenfluramine-d5 Hydrochloride
This compound is structurally identical to fenfluramine (B1217885) hydrochloride, except that five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. lgcstandards.comcymitquimica.com This specific isotopic labeling results in a higher molecular weight compared to the unlabeled compound, which allows it to be distinguished in mass spectrometry analysis while retaining nearly identical chemical and physical properties. aptochem.com
The key structural and chemical identifiers for this compound are detailed below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1216927-29-5 | pharmaffiliates.comlgcstandards.comvivanls.com |
| Molecular Formula | C₁₂H₁₂D₅ClF₃N | pharmaffiliates.comvivanls.com |
| Molecular Weight | 272.75 g/mol | pharmaffiliates.comvivanls.com |
| Synonyms | Fenfluramine Hydrochloride D5 (Ethyl D5), N-(Ethyl-d5)-a-methyl-3-(trifluoromethyl)benzeneethanamine hydrochloride | cymitquimica.com |
| Isotopic Purity | Typically >95% | lgcstandards.com |
| Physical Form | Neat (a pure chemical substance) | lgcstandards.comcymitquimica.com |
| Storage Temperature | +4°C | lgcstandards.com |
| Unlabeled CAS No. | 404-82-0 (Fenfluramine Hydrochloride) | lgcstandards.com |
This data can be manipulated and viewed in different formats.
The deuterium labeling on the ethyl group is a deliberate synthetic modification designed to create a mass shift that is easily detectable. lgcstandards.comaptochem.com This ensures that the signal from the internal standard does not overlap with the natural isotopic distribution of the analyte, fenfluramine. aptochem.com
Role as a Reference Standard in Pharmaceutical Research
In pharmaceutical research, especially in drug metabolism and pharmacokinetic (DMPK) studies, the precise quantification of drugs and their metabolites in biological fluids is essential. clearsynth.com Deuterated compounds like this compound are considered the gold standard for use as internal standards in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). aptochem.comresolvemass.ca
Fenfluramine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into its major active metabolite, norfenfluramine (B1679916). drugbank.comnih.govfda.gov To accurately measure the concentration of fenfluramine without interference from its metabolites or other endogenous compounds in a sample (a phenomenon known as the "matrix effect"), a reliable internal standard is required. clearsynth.comtexilajournal.com
The ideal internal standard co-elutes with the analyte and exhibits similar behavior during sample extraction, chromatography, and ionization. aptochem.com Because its physical properties are nearly identical to the unlabeled analyte, this compound compensates for variability in sample preparation and instrument response, leading to more accurate and reproducible results. aptochem.comtexilajournal.com
Table 2: Applications and Advantages of this compound as a Research Standard
| Application/Advantage | Description | Source(s) |
|---|---|---|
| Quantitative Analysis | Enables the precise determination of fenfluramine concentration in biological samples by comparing the analyte's response to the known concentration of the internal standard. | clearsynth.com |
| Correction for Matrix Effects | Compensates for the suppression or enhancement of ionization caused by other components in complex matrices like plasma or urine. clearsynth.comtexilajournal.com | clearsynth.comtexilajournal.com |
| Method Development & Validation | Used to develop and validate robust and reliable analytical procedures for pharmacokinetic and bioequivalence studies, as required by regulatory guidelines. clearsynth.comclearsynth.com | clearsynth.comclearsynth.com |
| Metabolism Studies | Facilitates the study of fenfluramine's metabolic pathways by allowing for accurate quantification of the parent drug alongside its metabolites. clearsynth.comjournals.co.za | clearsynth.comjournals.co.za |
This data can be manipulated and viewed in different formats.
Synthetic Methodologies for Deuterated Fenfluramine Analogues
General Principles of Deuterium (B1214612) Incorporation in Amphetamine Derivatives
The introduction of deuterium into amphetamine and its derivatives is guided by the goal of slowing down metabolic processes that occur at specific C-H bonds. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect where the rate of C-D bond cleavage by metabolic enzymes is slower. neulandlabs.comru.nl This principle is central to the design of deuterated drugs.
Key metabolic pathways for amphetamine derivatives include N-dealkylation, deamination, and para-hydroxylation. ru.nl Deuteration at the sites involved in these transformations can significantly impact the drug's metabolic fate. For instance, studies on N-alkyl-substituted amphetamines have shown that the rate of N-dealkylation is influenced by the nature of the alkyl group, with larger groups being removed more easily. ru.nl The substitution of hydrogen with deuterium at the tertiary carbon atom has been shown to be important in both the deamination and N-dealkylation processes. ru.nl
General methods for incorporating deuterium into organic molecules include:
Hydrogen Isotope Exchange (HIE): This is a common and efficient method for site-selective deuteration, often catalyzed by transition metals. snnu.edu.cn
Reduction of functional groups with deuterated reagents: For example, using lithium aluminum deuteride (B1239839) to reduce a carbonyl or a nitrile group.
Using deuterated building blocks: Starting the synthesis with a commercially available deuterated precursor. nih.gov
Specific Synthetic Routes for rac Fenfluramine-d5 Hydrochloride and Related Compounds
rac-Fenfluramine-d5 hydrochloride contains five deuterium atoms on the N-ethyl group. cymitquimica.comlgcstandards.com The synthesis of this specific analogue involves the introduction of a pentadeuterated ethyl group.
A common synthetic route to fenfluramine (B1217885) involves the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one with ethylamine. google.comgoogle.com To produce the d5 analogue, a deuterated version of ethylamine, specifically N-ethyl-d5-amine, would be used in this reductive amination step.
The synthesis of the precursor ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one, can be achieved through various methods. One approach involves the hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile to 2-(3-(trifluoromethyl)phenyl)acetic acid, followed by a reaction with acetic anhydride. google.comgoogle.com
Strategies for Deuterium Labeling at Specific Molecular Positions
Achieving site-selective deuteration is crucial for maximizing the desired pharmacokinetic effects while avoiding unintended consequences. nih.govsnnu.edu.cn For amphetamine derivatives, specific labeling strategies target the known metabolic "soft spots." nih.gov
Targeted Deuteration Strategies:
| Target Position | Rationale | Synthetic Approach |
| N-Alkyl Group | To slow N-dealkylation. | Use of deuterated alkylamines (e.g., N-ethyl-d5-amine) in reductive amination. |
| α-Carbon | To slow deamination. | Reduction of a corresponding oxime or nitroalkene with a deuterium source. |
| β-Carbon | To influence metabolic pathways. | Synthesis from a deuterated phenylacetone (B166967) precursor. |
| Aromatic Ring | To block hydroxylation. | Catalytic H/D exchange on the aromatic ring, though this can sometimes be less selective. snnu.edu.cn |
The synthesis of methamphetamine-d5, for example, has been achieved by first preparing amphetamine-d2 and then introducing a trideuteromethyl group using lithium aluminum deuteride. mdma.ch This demonstrates a stepwise approach to achieving specific labeling patterns.
Considerations for Isotopic Purity and Chemical Yield
The synthesis of deuterated compounds for pharmaceutical use demands high isotopic and chemical purity. nih.govd-nb.info It is often challenging to achieve 100% isotopic enrichment, and the presence of under- or over-deuterated impurities needs to be carefully controlled. nih.govresearchgate.net
Key considerations include:
Isotopic Enrichment of Starting Materials: The purity of the deuterated reagents (e.g., D2O, deuterated solvents, lithium aluminum deuteride) directly impacts the isotopic purity of the final product. mdma.chresearchgate.net
Reaction Conditions: Factors such as temperature, pressure, and catalyst choice can influence the degree and selectivity of deuterium incorporation. ansto.gov.autn-sanso.co.jp Reversible reactions can pose a challenge to achieving high isotopic purity. researchgate.net
Analytical Characterization: Rigorous analytical methods are essential to confirm the isotopic enrichment and structural integrity of the deuterated compound. Techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for determining the percentage and position of deuterium labeling. rsc.org
The following table summarizes the analytical techniques used to assess the purity of deuterated compounds:
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Determines the isotopic distribution and overall deuteration level. rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C) | Confirms the structural integrity and the specific sites of deuterium incorporation. ansto.gov.aursc.org |
| High-Performance Liquid Chromatography (HPLC) | Assesses chemical purity. ansto.gov.au |
Industrial and Research-Scale Synthesis Challenges and Innovations
Scaling up the synthesis of deuterated compounds from the research laboratory to an industrial setting presents a unique set of challenges. pharmaceutical-technology.comresearchgate.net
Challenges in Synthesis:
| Challenge | Research Scale | Industrial Scale |
| Cost and Availability of Deuterated Reagents | Can be a significant budget constraint. | Cost becomes a major factor in the economic viability of the process. tn-sanso.co.jp |
| Reaction Control and Selectivity | Fine-tuning conditions for high selectivity can be complex. | Maintaining precise control over large reaction volumes is difficult. tn-sanso.co.jp |
| Purification | Chromatographic methods are often employed. | Large-scale chromatography can be expensive and inefficient. Crystallization is often preferred. google.com |
| Process Safety | Handling of reactive deuterated reagents requires care. | Safety protocols for large quantities of hazardous materials are paramount. |
Innovations in synthetic methodologies are continuously being developed to address these challenges. Flow chemistry, for instance, offers a promising alternative to traditional batch processing for the synthesis of deuterated compounds. tn-sanso.co.jpcolab.ws Microwave-assisted synthesis has also been explored to improve reaction efficiency. tn-sanso.co.jp
Electrocatalytic methods are emerging as a scalable and general approach for the reductive deuteration of aromatic compounds using deuterium oxide (D2O), a readily available and inexpensive deuterium source. researchgate.net Additionally, the development of novel catalysts, such as multifunctional phosphorus-doped carbon-supported iron catalysts, is enabling more efficient and selective deuteration reactions. researchgate.net
Advanced Analytical Applications of Rac Fenfluramine D5 Hydrochloride
Application as an Internal Standard in Quantitative Bioanalytical Assays
Stable isotope-labeled (SIL) internal standards, such as rac Fenfluramine-d5 Hydrochloride, are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.comkcasbio.com Their use is highly recommended by regulatory bodies to ensure the reliability and accuracy of bioanalytical data. tandfonline.com The primary advantage of using a SIL internal standard is its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer. scispace.com This co-elution and similar ionization behavior help to normalize variations that can occur, such as matrix effects, which can suppress or enhance the analyte signal. kcasbio.com
The development and validation of robust LC-MS/MS methods are crucial for the accurate quantification of drugs and their metabolites in biological samples. karger.comrjptonline.org The use of a deuterated internal standard like this compound is integral to this process. nih.gov During method development, the internal standard helps to optimize chromatographic conditions and mass spectrometric parameters.
Validation of the bioanalytical method involves assessing several key parameters to ensure its reliability for its intended purpose. karger.com These parameters, as outlined by regulatory guidelines such as those from the FDA and EMA, include selectivity, accuracy, precision, linearity, and stability. rjptonline.orgnih.gov
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Accuracy and Precision: These parameters are determined by analyzing quality control (QC) samples at various concentration levels. nih.govnalam.ca Accuracy should typically be within ±15% of the nominal value (±20% at the lower limit of quantitation), and precision, expressed as the coefficient of variation, should not exceed 15% (20% at the LLOQ). rjptonline.org
Calibration Curve: A calibration curve, consisting of a blank sample, a zero sample, and at least six non-zero concentration levels, is used to establish the relationship between the instrument response and the analyte concentration. nih.gov
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. nalam.ca
A typical LC-MS/MS method for fenfluramine (B1217885) and its metabolite, norfenfluramine (B1679916), would utilize a reversed-phase C18 column for chromatographic separation and a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection. nih.gov The MRM transitions for fenfluramine and this compound would be carefully selected to ensure specificity and sensitivity.
Table 1: Illustrative LC-MS/MS Method Parameters
| Parameter | Condition |
| Chromatography | |
| Column | Reversed-phase C18 (e.g., 150 x 4.6mm, 5µm) |
| Mobile Phase | e.g., 2mM Ammonium Acetate in water: Methanol (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Fenfluramine) | e.g., m/z 232.1 → 159.1 |
| MRM Transition (Fenfluramine-d5) | e.g., m/z 237.1 → 164.1 |
The validated LC-MS/MS method employing this compound as an internal standard can be applied to quantify fenfluramine and its major metabolite, norfenfluramine, in various non-human biological matrices, such as mouse brain homogenate. altasciences.com Given the small sample sizes often associated with such studies, a sensitive and robust analytical method is essential. altasciences.com
The sample preparation technique is a critical step in the bioanalytical workflow. altasciences.com Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used to remove interfering substances from the matrix and concentrate the analytes of interest. altasciences.com The choice of extraction method depends on the complexity of the matrix and the physicochemical properties of the analytes. altasciences.com For a complex matrix like brain homogenate, which has a high phospholipid content, a thorough sample cleanup is necessary to minimize matrix effects and ensure method reliability. altasciences.com
Table 2: Representative Data for Quantification in a Non-Human Matrix
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) at LLOQ | Precision (%CV) at LLOQ |
| Fenfluramine | 0.5 | 500 | 95.8 | 8.2 |
| Norfenfluramine | 0.5 | 500 | 98.2 | 6.5 |
Methodological Approaches for Analytical Method Validation Utilizing Deuterated Standards
The use of deuterated standards like this compound is a cornerstone of modern bioanalytical method validation. nih.gov These standards are crucial for ensuring the accuracy and reliability of the data generated. kcasbio.com
Cross-validation is the process of comparing two different analytical methods or the same method used in different laboratories to ensure that the data generated is comparable. nih.govnih.gov This is particularly important when data from multiple sources will be combined for a regulatory submission. nalam.caiqvia.com Cross-validation should be performed using both spiked quality control samples and, if available, incurred study samples. karger.comnih.gov The acceptance criteria for cross-validation should be defined beforehand. iqvia.com
The relative response factor (RRF) is a measure of the difference in detector response between an analyte and a reference standard. sepscience.com In an ideal scenario with a stable isotope-labeled internal standard, the RRF is expected to be close to 1. However, it's still important to determine the RRF during method validation to account for any potential differences.
The relative retention time (RRT) is the ratio of the retention time of the analyte to that of the internal standard. clu-in.org While deuterated standards are expected to co-elute with the analyte, minor shifts in retention time can sometimes occur due to the isotopic labeling. scispace.comskyline.ms Monitoring the RRT throughout the analysis can help to ensure the correct identification of the analyte and internal standard peaks.
Table 3: Example of RRF and RRT Determination
| Parameter | Value | Acceptance Criteria |
| Relative Response Factor (RRF) | 1.03 | 0.8 - 1.2 |
| Relative Retention Time (RRT) | 0.998 | ± 0.02 |
Impurity Profiling and Control in Fenfluramine Synthesis and Formulation using Deuterated Standards
Deuterated standards can also play a role in impurity profiling during the synthesis and formulation of fenfluramine. The presence of impurities, even in small amounts, can impact the quality and safety of the final drug product. tandfonline.com
During the synthesis of deuterated internal standards, there is a possibility of residual unlabeled drug being present as an impurity. tandfonline.com It is crucial to assess the purity of the deuterated standard to avoid interference with the quantification of the analyte. tandfonline.com
Furthermore, deuterated standards can be used to help identify and quantify potential impurities in the active pharmaceutical ingredient (API). By spiking the sample with a known amount of the deuterated standard, it is possible to accurately determine the concentration of impurities, even if a certified reference standard for the impurity is not available. researchgate.net Techniques like quantitative NMR (qNMR) can be used in conjunction with chromatography to determine the relative response factors of impurities. researchgate.netcore.ac.uk
Application in Forced Degradation Studies
Forced degradation studies are a critical component of the pharmaceutical development process, designed to identify the likely degradation products of a drug substance under various stress conditions. These studies are essential for developing stability-indicating analytical methods, understanding the intrinsic stability of the drug molecule, and elucidating its degradation pathways. biomedres.us In the context of fenfluramine, while the hydrochloride salt has been shown to be stable under a range of conditions, forced degradation studies remain a regulatory requirement to ensure its quality, safety, and efficacy. google.comgoogle.com
The primary role of this compound in forced degradation studies is not as the substance being degraded, but as an ideal internal standard for the quantitative analysis of the non-labeled fenfluramine and its degradants. researchgate.netacanthusresearch.com Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry-based bioanalytical methods due to their similar chemical and physical properties to the analyte. acanthusresearch.com This similarity ensures that the SIL internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, which corrects for variations during sample preparation and analysis. researchgate.net The use of a SIL internal standard like this compound is crucial for obtaining accurate and reproducible quantification of fenfluramine as it degrades under stress. tandfonline.com
Forced degradation studies typically expose the active pharmaceutical ingredient (API) to stress conditions such as heat, light, humidity, and a range of pH values (acidic, basic, and neutral). biomedres.us The samples generated from this stress testing are then analyzed, often using High-Performance Liquid Chromatography (HPLC) coupled with a detector, to separate and quantify the parent drug and any degradation products formed. biomedres.us
The research findings from forced degradation studies on fenfluramine have demonstrated its stability. For instance, stability analysis of fenfluramine hydrochloride at 40°C/75% relative humidity for three weeks and under photostability conditions showed no new impurities at the 0.1% threshold. google.com Even when held at a high temperature of 170°C for several hours, analysis showed no change in the chemical or physical form of fenfluramine hydrochloride. google.com
Below is a representative table of the typical stress conditions that would be applied in a forced degradation study of fenfluramine, where this compound would serve as the internal standard for quantification.
Table 1: Representative Stress Conditions for Forced Degradation of Fenfluramine
| Stress Condition | Description | Purpose |
| Acid Hydrolysis | Treatment with hydrochloric acid (e.g., 0.1 N HCl) at elevated temperature. | To investigate degradation in an acidic environment. |
| Base Hydrolysis | Treatment with sodium hydroxide (B78521) (e.g., 0.1 N NaOH) at elevated temperature. | To investigate degradation in an alkaline environment. |
| Oxidative Degradation | Treatment with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. | To assess susceptibility to oxidation. |
| Thermal Degradation | Exposure to high temperature (e.g., 60-80°C) in a solid or solution state. | To evaluate the effect of heat on stability. |
| Photodegradation | Exposure to UV and visible light as per ICH Q1B guidelines. | To determine light sensitivity and potential for photolytic degradation. |
In each of these scenarios, after the specified exposure time, the samples would be prepared for analysis. A known concentration of this compound would be added to each sample to serve as the internal standard. The subsequent analysis, typically by LC-MS/MS, would allow for the precise measurement of the remaining fenfluramine and the accurate quantification of any impurities that may have formed. This ensures the reliability of the stability-indicating method developed.
Preclinical Pharmacological and Mechanistic Investigations Utilizing Deuterated Analogues
Elucidation of Serotonergic System Interactions in Non-Human Models
Fenfluramine's primary mechanism of action is centered on its potent modulation of the serotonin (B10506) (5-HT) system. patsnap.commdpi.com Preclinical investigations have revealed a multifaceted interaction with serotonergic pathways, involving both direct receptor engagement and modification of serotonin transport dynamics. The compound is a racemic mixture, and its primary active metabolite, norfenfluramine (B1679916), also contributes significantly to its pharmacological activity. frontiersin.orgnih.gov
Fenfluramine (B1217885) and norfenfluramine interact with a range of serotonin receptor subtypes, exhibiting a complex profile of agonist and antagonist activities. Early binding studies demonstrated that norfenfluramine has a high affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors, while the parent compound, fenfluramine, is a weaker agonist with lower affinity for these subtypes. frontiersin.orgnih.gov In functional assays, fenfluramine showed antagonist activity at the 5-HT1A receptor. frontiersin.org
Studies in zebrafish models of Dravet syndrome have suggested that agonist activity at 5-HT1D, 5-HT2A, and 5-HT2C receptors may be responsible for the compound's antiseizure effects. nih.gov This dual activity at multiple 5-HT receptors is considered a key aspect of its mechanism. aesnet.org The interaction with these specific receptor subtypes is believed to enhance GABAergic inhibitory signaling, contributing to a rebalancing of excitatory and inhibitory neurotransmission. nih.govaesnet.org
| Receptor Subtype | Activity of Fenfluramine/Norfenfluramine | Implicated Role in Preclinical Models |
| 5-HT1A | Antagonist activity noted in functional assays frontiersin.org | Effects on memory modulation nih.gov |
| 5-HT1D | Agonist activity nih.govaesnet.org | Contributes to antiseizure effects mdpi.comnih.gov |
| 5-HT2A | Agonist activity, with high affinity for norfenfluramine frontiersin.orgnih.gov | Contributes to antiseizure effects; enhances GABAergic neurotransmission nih.govdrugbank.com |
| 5-HT2C | Agonist activity, with high affinity for norfenfluramine frontiersin.orgnih.gov | Contributes to antiseizure effects; enhances GABAergic neurotransmission mdpi.comnih.gov |
A core mechanism of fenfluramine is its function as a potent serotonin-releasing agent and reuptake inhibitor. patsnap.comresearchgate.net This dual action significantly increases the concentration of serotonin in the synaptic cleft. patsnap.com
The mechanism involves several steps:
Interaction with SERT: Fenfluramine acts on the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synapse back into the presynaptic neuron. patsnap.commdpi.com
Transporter-Mediated Release: Fenfluramine serves as a substrate for SERT, which facilitates its entry into the presynaptic terminal. This process, in turn, promotes a reverse transport of serotonin out of the neuron and into the synapse. researchgate.netnih.gov
Vesicular Disruption: Inside the neuron, fenfluramine also interacts with the vesicular monoamine transporter 2 (VMAT2). patsnap.comresearchgate.net By disrupting the storage of serotonin within synaptic vesicles, it increases the cytoplasmic concentration of serotonin, making more of the neurotransmitter available for release. patsnap.comresearchgate.net
This robust enhancement of serotonergic neurotransmission is central to its pharmacological effects. patsnap.com
Role of Sigma-1 Receptor Modulation in Preclinical Efficacy Models
Beyond its well-established serotonergic activity, preclinical studies have identified fenfluramine as a positive modulator of the sigma-1 receptor. frontiersin.orgnih.govresearchgate.net This chaperone protein, located at the endoplasmic reticulum, is involved in regulating cellular stress responses and neuronal excitability. mdpi.com
Inhibit Excitatory Signaling: While serotonergic actions primarily increase GABAergic (inhibitory) signaling, the sigma-1 receptor activity is thought to decrease glutamatergic (excitatory) excitability. mdpi.comnih.gov This dual action helps restore the balance between neuronal inhibition and excitation. frontiersin.orgnih.gov
Ameliorate Cognitive Deficits: In mouse models of dizocilpine-induced learning deficits, fenfluramine demonstrated dose-dependent antiamnesic effects. nih.govresearchgate.net These effects were blocked by a sigma-1 receptor antagonist, confirming the receptor's involvement. nih.govresearchgate.net
Synergize with Sigma-1 Agonists: Low doses of fenfluramine were found to synergistically potentiate the effects of a reference sigma-1 receptor agonist, further confirming a positive modulatory role. nih.govnih.gov
This novel mechanism may underpin some of fenfluramine's central nervous system effects, including its antiseizure activity and observed positive effects on executive functions in clinical studies. nih.govresearchgate.net
Investigation of Monoaminergic Mechanisms Beyond Serotonin (e.g., Norepinephrine)
While fenfluramine's primary impact is on the serotonin system, its pharmacological profile includes some interaction with other monoaminergic systems, though generally to a lesser extent. patsnap.com Studies have noted that the racemic mixture of d,l-fenfluramine may have effects on catecholamines, whereas the isolated d-fenfluramine isomer is considered a more specific serotonin-releasing agent without these effects. nih.gov This suggests that the l-enantiomer (B50610) or the racemic mixture may be responsible for any observed noradrenergic activity. Some research indicates that antidepressants that selectively target norepinephrine (B1679862) reuptake can also influence serotonin function, highlighting the interconnectedness of these monoaminergic systems. nih.gov However, the principal preclinical efficacy of fenfluramine is consistently attributed to its potent actions on the serotonin and sigma-1 receptor pathways. frontiersin.org
Comparative Pharmacodynamic Studies with Non-Deuterated Fenfluramine (in vitro/non-human in vivo)
Direct comparative pharmacodynamic studies between rac Fenfluramine-d5 Hydrochloride and non-deuterated fenfluramine are not extensively detailed in published literature. However, significant insights can be drawn from comparing the activity of the parent compound, fenfluramine, with its major active metabolite, norfenfluramine, in preclinical models.
In vivo, fenfluramine is rapidly metabolized to norfenfluramine, which is also highly pharmacologically active. frontiersin.orgnih.gov Comparative studies reveal key differences in their receptor interaction profiles:
Serotonin 5-HT2 Receptors: Norfenfluramine consistently demonstrates greater affinity and agonist activity at 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C) compared to fenfluramine. frontiersin.orgnih.govdrugbank.com This suggests that the metabolite may be a primary driver of the effects mediated by these receptors.
Sigma-1 Receptor: In vitro assays showed weak stimulation of the sigma-1 receptor by fenfluramine and inhibition by norfenfluramine. nih.govresearchgate.net However, in vivo models consistently support a positive modulatory role for fenfluramine. nih.govnih.gov
Metabolism and Biotransformation Studies of Fenfluramine and Its Deuterated Analogues in Non Human Systems
In Vitro Metabolic Pathway Elucidation using Hepatic Microsomes and S9 Fractions.nih.govresearchgate.net
In vitro studies utilizing liver sub-cellular fractions, such as microsomes and S9 fractions, have been instrumental in delineating the metabolic pathways of fenfluramine (B1217885). nih.govresearchgate.net These systems contain a rich complement of drug-metabolizing enzymes, providing a powerful tool for identifying key metabolic routes and the enzymes involved.
Cytochrome P450 Enzyme Involvement (e.g., CYP1A2, CYP2B6, CYP2D6).nih.gov
The metabolism of fenfluramine is predominantly hepatic and involves several cytochrome P450 (CYP) enzymes. drugbank.commdpi.com Key among these are CYP1A2, CYP2B6, and CYP2D6, which play a primary role in its biotransformation. nih.govmdpi.com Secondary contributions from CYP2C9, CYP2C19, and CYP3A4 have also been identified. mdpi.com Studies using selective CYP inhibitors have shown that fenfluramine's metabolism is partially inhibited by quinidine (B1679956) (a CYP2D6 inhibitor), phencyclidine (a CYP2B6 inhibitor), and furafylline (B147604) (a CYP1A2 inhibitor). nih.govnih.gov Specifically, quinidine demonstrated a significant reduction in the formation of norfenfluramine (B1679916). nih.gov Reaction phenotyping with recombinant human CYP enzymes further confirmed the involvement of CYP2B6, CYP1A2, CYP2C19, and CYP2D6 in fenfluramine's metabolism. nih.govnih.gov
Table 1: Cytochrome P450 Enzymes Involved in Fenfluramine Metabolism
| Primary Enzymes | Secondary Enzymes |
|---|---|
| CYP1A2 nih.govmdpi.com | CYP2C9 mdpi.com |
| CYP2B6 nih.govmdpi.com | CYP2C19 mdpi.com |
| CYP2D6 nih.govmdpi.com | CYP3A4 mdpi.com |
Formation of Norfenfluramine and Downstream Inactive Metabolites.nih.gov
In comparative in vitro studies, more metabolites were detected in dog and rat liver microsomes (six and seven, respectively) compared to human liver microsomes (two). nih.govnih.gov However, no human-unique metabolites were identified, indicating that the metabolic pathways are generally conserved across these species, although the rate and extent of metabolism may differ. fda.gov
In Vivo Non-Human Metabolic Profiling and Deuterium (B1214612) Metabolic Imaging (DMI) Applications.researchgate.netdrugbank.com
In vivo studies in non-human species, such as rats and dogs, have provided further insights into the metabolic profile of fenfluramine. fda.goveuropa.eu These studies confirm that N-de-ethylation to norfenfluramine is a major metabolic route in these animals as well. europa.eu Interestingly, species differences in metabolism have been observed. For instance, rats tend to produce higher levels of norfenfluramine compared to humans. europa.eu
Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique that utilizes deuterium-labeled compounds to map metabolic pathways in vivo. researchgate.netnih.govnih.gov This technology holds promise for studying the metabolic fate of deuterated drugs like rac-Fenfluramine-d5 Hydrochloride. researchgate.net By tracking the deuterium signal, DMI can provide spatial and temporal information on the distribution and conversion of the deuterated parent drug and its metabolites. nih.govcopernicus.org This could offer a more dynamic and detailed understanding of the compound's in vivo behavior compared to traditional methods that rely on blood or tissue sampling. nih.gov
Impact of Deuteration on Metabolic Stability and Enzyme Kinetics.drugbank.com
The replacement of hydrogen with deuterium at a metabolic site can significantly alter the metabolic stability of a drug. juniperpublishers.com This is due to the "deuterium kinetic isotope effect," where the stronger carbon-deuterium bond is more difficult for enzymes to break compared to a carbon-hydrogen bond. juniperpublishers.comgoogle.com This can lead to a reduced rate of metabolism, potentially increasing the drug's half-life and altering its pharmacokinetic profile. juniperpublishers.comnih.gov
Future Directions and Emerging Research Areas
Development of Novel Deuterated Fenfluramine (B1217885) Analogues for Specific Research Questions
The development of novel deuterated analogues of fenfluramine is a promising area of research aimed at creating tools to answer highly specific neuropharmacological questions. The process, known as precision deuteration, involves strategically replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic activity. nih.gov This can lead to compounds with improved metabolic profiles, potentially reducing the formation of certain metabolites or slowing down metabolic clearance without altering the molecule's interaction with its intended targets. nih.gov
Research in this area focuses on synthesizing analogues with deuterium substitutions at various positions on the fenfluramine scaffold. For instance, placing deuterium on the aromatic ring or the propylamino side chain could yield different pharmacokinetic properties. These novel analogues serve as sophisticated tools for investigating the structure-activity relationships and metabolic pathways of fenfluramine and its primary active metabolite, norfenfluramine (B1679916).
The primary goals for developing these novel analogues include:
Elucidating Metabolic Pathways: By creating a series of deuterated analogues, researchers can more accurately trace the metabolic fate of the parent compound and identify key enzymes involved in its breakdown.
Improving Pharmacokinetic Properties: Selective deuteration can enhance metabolic stability, leading to a longer half-life and more consistent plasma concentrations in preclinical research settings. mdpi.com
Investigating Neurotoxicity Mechanisms: Certain analogues could be designed to explore the role of specific metabolites in the potential neurotoxic effects observed with high doses of the non-deuterated parent compound.
Table 1: Potential Deuteration Sites on Fenfluramine for Novel Analogue Development This table is illustrative and outlines potential research directions.
| Deuteration Site | Rationale for Investigation | Potential Research Application |
|---|---|---|
| N-ethyl group (as in Fenfluramine-d5) | Site of N-dealkylation to form norfenfluramine. | Studying the kinetic isotope effect on the rate of metabolism to norfenfluramine; use as a stable internal standard. |
| Aromatic Ring | Potential site for hydroxylation by cytochrome P450 enzymes. | Investigating the impact of metabolism on aromatic hydroxylation pathways and subsequent clearance. |
| Propyl Side Chain (α or β carbons) | Site of potential oxidation and metabolism. | Exploring alternative metabolic pathways and their contribution to the overall pharmacological profile. |
Application in Advanced Neuropharmacological Research Models (Non-Human)
rac Fenfluramine-d5 Hydrochloride is an invaluable tool for use in advanced non-human neuropharmacological research models. Its primary application is in pharmacokinetic (PK) and pharmacodynamic (PD) studies, where its distinct mass allows it to be used as a tracer or an internal standard.
In preclinical models, such as in rodents and non-human primates, understanding the precise relationship between the administered dose, plasma concentration, and the resulting effect on the central nervous system is crucial. nih.gov When co-administered with non-deuterated fenfluramine, the deuterated form can be distinguished using mass spectrometry. This "cassette dosing" approach allows for the simultaneous assessment of the pharmacokinetics of both the parent drug and its deuterated analogue, providing rich data from a single experiment.
Key applications in non-human models include:
Metabolic Fate and Drug Distribution Studies: The deuterated label allows researchers to track the molecule and its metabolites throughout the body, including penetration across the blood-brain barrier and accumulation in specific brain regions.
Enzyme Inhibition Studies: this compound can be used to investigate the effect of other drugs on fenfluramine's metabolism, helping to identify potential drug-drug interactions at the enzymatic level. nih.gov
Models of Seizure Disorders: Given fenfluramine's efficacy in treating severe epilepsies like Dravet syndrome and Lennox-Gastaut syndrome, deuterated analogues can be used in animal models of these conditions. nih.govfrontiersin.orgnih.govaesnet.orgnih.govbiospace.com These studies can help elucidate the precise serotonergic and sigma-1 receptor mechanisms underlying its anticonvulsant effects. frontiersin.orgnih.gov For instance, research in mouse models has shown fenfluramine's ability to prevent seizure-induced respiratory arrest, a key area for further investigation using deuterated tracers. nih.gov
Table 2: Applications of this compound in Non-Human Research Models This table is illustrative and outlines potential research applications.
| Research Model | Application of Fenfluramine-d5 | Research Question Addressed |
|---|---|---|
| Rat Synaptosome Model | In vitro neurotransmitter uptake inhibition assays. | Does deuteration alter the intrinsic potency of fenfluramine at the serotonin (B10506) transporter? |
| Zebrafish Model of Dravet Syndrome | In vivo assessment of pharmacokinetics and efficacy. | How does the altered metabolism of deuterated fenfluramine affect its ability to restore GABAergic neuron function? frontiersin.org |
| DBA/1 Mouse Model of SUDEP | Tracer studies in models of seizure-induced respiratory arrest. | What is the brain concentration of fenfluramine and norfenfluramine required to prevent respiratory arrest? nih.gov |
| Non-Human Primate Model | PET imaging ligand development or pharmacokinetic studies. | What is the precise brain uptake and regional distribution of fenfluramine? |
Contributions to Understanding Serotonergic System Disorders through Deuterated Probes
Deuterated compounds like this compound serve as powerful probes for studying the complex role of the serotonergic system in various neurological and psychiatric disorders. The serotonergic system is implicated in a wide range of conditions, including epilepsy, depression, and anxiety. researchgate.netnih.gov Fenfluramine's mechanism of action, which involves promoting serotonin release and acting on multiple serotonin receptors, makes it a valuable pharmacological tool. frontiersin.orgnih.gov
The use of a deuterated version offers several advantages in this context:
Quantitative Bioanalysis: In studies measuring serotonin levels and turnover in the brain, this compound can be used as a stable internal standard for mass spectrometry-based quantification of the non-deuterated drug and its metabolites. This ensures highly accurate measurements, which are critical for correlating drug concentrations with neurochemical changes.
Probing Receptor Occupancy: While not a direct imaging agent, deuterated fenfluramine is essential for the preclinical studies that underpin the development of radiolabeled positron emission tomography (PET) ligands. By understanding the pharmacokinetics of a deuterated tracer, researchers can better design radiolabeled probes to visualize and quantify serotonin receptor occupancy in the living brain.
Investigating Therapeutic Mechanisms: The anticonvulsant effects of fenfluramine are thought to be mediated through its actions on the serotonergic system and sigma-1 receptors. frontiersin.org Using deuterated probes in animal models of genetic epilepsies allows for precise investigation into how modulating these targets leads to seizure reduction and potentially even disease-modifying effects. nih.govaesnet.org This research can help refine our understanding of the serotonergic system's role in maintaining the balance between excitatory and inhibitory neurotransmission. frontiersin.org
The development and application of deuterated probes derived from fenfluramine will continue to provide critical insights into the pathophysiology of serotonergic disorders and aid in the rational design of next-generation therapeutics.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing rac Fenfluramine-d5 Hydrochloride with high deuterium incorporation efficiency?
- Methodological Answer : Synthesis requires isotopic labeling (deuterium) at specific positions, typically using deuterated precursors like D₂O or deuterated reagents. Key steps include:
- Purification : Use HPLC or column chromatography to separate non-deuterated byproducts .
- Validation : Confirm deuterium incorporation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Stability Testing : Assess isotopic integrity under storage conditions (e.g., pH, temperature) using accelerated degradation studies .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection to quantify impurities (e.g., related compounds A and B) .
- Spectroscopy : ¹H/²H NMR to verify deuterium placement and enantiomeric ratio .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic pattern .
- Thermogravimetric Analysis (TGA) : Evaluate hygroscopicity and thermal stability .
Q. How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation products via LC-MS .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard storage temperatures .
- Data Interpretation : Compare degradation pathways with non-deuterated Fenfluramine to assess isotopic effects on stability .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported receptor-binding affinities of this compound?
- Methodological Answer :
- Replicate Studies : Use standardized receptor assays (e.g., 5-HT2B binding assays) with controls for batch-to-batch variability .
- Statistical Analysis : Apply multivariate regression to account for confounding factors like solvent polarity or protein concentration .
- Cross-Validation : Compare results across independent labs using shared reference standards (e.g., USP/Ph. Eur. guidelines) .
Q. How can researchers elucidate the pharmacokinetic impact of deuteration in this compound?
- Methodological Answer :
- In Vivo Studies : Administer deuterated and non-deuterated forms to animal models, then measure plasma half-life (t½) and metabolite profiles via LC-MS/MS .
- Isotope Effect Analysis : Compare metabolic rates (CYP450-mediated oxidation) using liver microsomes .
- Compartmental Modeling : Use software like NONMEM to predict human pharmacokinetics based on deuterium-induced metabolic shifts .
Q. What strategies address challenges in studying enantiomer-specific pharmacological effects of this compound?
- Methodological Answer :
- Chiral Separation : Employ chiral stationary phases (CSPs) in HPLC to isolate R- and S-enantiomers .
- Enantioselective Assays : Design cell-based assays (e.g., cAMP signaling in neuronal cells) to quantify activity differences .
- Computational Modeling : Use molecular docking simulations to predict enantiomer-receptor interactions .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in isotopic purity data across studies?
- Methodological Answer :
- Inter-Lab Calibration : Participate in round-robin testing with certified reference materials (CRMs) .
- Error Source Analysis : Audit sample preparation (e.g., solvent deuteration effects) and instrument calibration protocols .
Q. What frameworks guide the integration of this compound research into broader neuropharmacological theories?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
